Regioisomeric Identity: The 4-Chloro-2-(3,4,5-trichlorocyclohexadienyl) Substitution Pattern as a Structurally Unique Entry in the C14H13Cl4N Isomer Family
Among the C14H13Cl4N isomeric series documented in vendor catalogs, at least six distinct regioisomers have been identified, differentiated solely by the position of the monochloro substituent on the phenyl ring (ortho, meta, or para to the dimethylamino group) and the trichloro substitution pattern on the cyclohexadienyl ring (2,3,4-; 2,4,6-; 3,4,5-; or 2,3,6-trichloro arrangements) . The target compound [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine represents the specific combination of para-chloro substitution on the aniline ring (position 4) and the 3,4,5-trichloro pattern on the cyclohexadienyl moiety, which is structurally distinct from the 2-chloro-4-(2,4,6-trichloro) isomer , the 4-chloro-3-(3,4,5-trichloro) isomer , and the 5-chloro-2-(2,3,4-trichloro) isomer . No experimental bioactivity or physicochemical data have been published in peer-reviewed literature or patent documents for any member of this isomer series as of the search date.
| Evidence Dimension | Regioisomeric identity (chlorine substitution position) |
|---|---|
| Target Compound Data | 4-chloro on phenyl ring; 3,4,5-trichloro on cyclohexadienyl; cyclohexadienyl attached at phenyl position 2 |
| Comparator Or Baseline | [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361555-45-4): 2-chloro, 2,4,6-trichloro pattern; [4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361579-95-4): 4-chloro, 3,4,5-trichloro but attached at position 3 |
| Quantified Difference | Structurally non-identical regioisomers; no quantitative bioactivity or property differences established in the literature |
| Conditions | Vendor catalog structural annotation; no published comparative experimental data available |
Why This Matters
For structure-activity relationship (SAR) studies, chemical library design, or patent composition-of-matter claims, the specific regioisomeric identity is procurement-critical: purchasing the incorrect positional isomer would introduce a different chemical entity into the experimental system, invalidating any subsequent biological or chemical conclusions.
